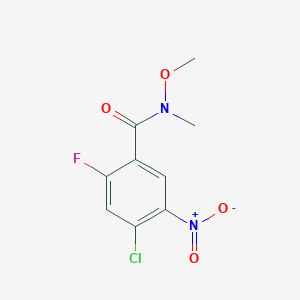
4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, fluoro, methoxy, methyl, and nitro functional groups attached to a benzene ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of the chloro and fluoro groups through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Methoxylation and Methylation: Introduction of the methoxy and methyl groups through nucleophilic substitution reactions using methanol and methyl iodide, respectively.
Amidation: Formation of the benzamide structure by reacting the substituted benzene derivative with an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amines: Reduction of the nitro group forms corresponding amines.
Substituted Derivatives: Substitution reactions yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
4-Chloro-2-fluoro-N-methyl-5-nitrobenzamide: Lacks the methoxy group, affecting its solubility and reactivity.
4-Chloro-2-fluoro-N-methoxy-5-nitrobenzamide: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
4-Chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy, methyl) groups creates a versatile compound for various applications.
Properties
Molecular Formula |
C9H8ClFN2O4 |
|---|---|
Molecular Weight |
262.62 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-methoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H8ClFN2O4/c1-12(17-2)9(14)5-3-8(13(15)16)6(10)4-7(5)11/h3-4H,1-2H3 |
InChI Key |
CZOQAAIWHBVYON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
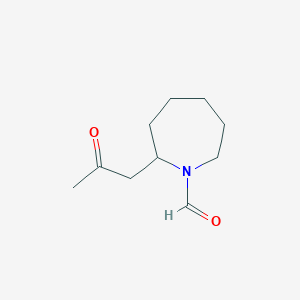
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

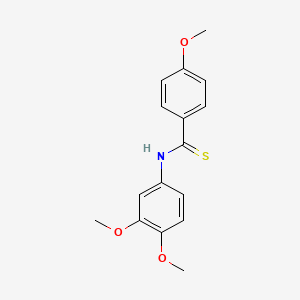

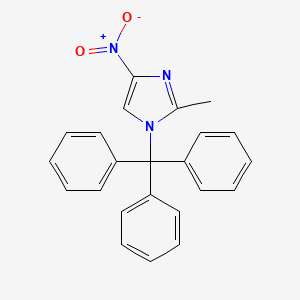
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)

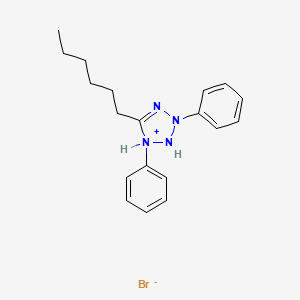

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
